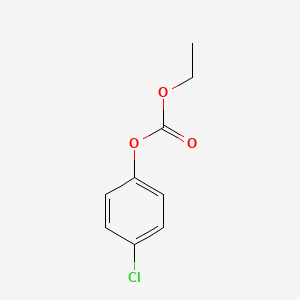![molecular formula C23H21N3 B11997849 N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)
N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E,2Z)-2-(1-エチル-3-フェニル-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-イリデン)エチリデン]アニリン: は、ベンゾイミダゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、エチル基とフェニル基で置換されたベンゾイミダゾール環系と、アニリン部分を特徴としています。化合物の構造は、さまざまな科学分野で興味深い特定の化学的および物理的特性を付与します。
準備方法
合成経路と反応条件
N-[(E,2Z)-2-(1-エチル-3-フェニル-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-イリデン)エチリデン]アニリン の合成は、通常、多段階有機反応を伴います。一般的な方法の1つは、特定の条件下で1-エチル-3-フェニル-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オンとアニリンを縮合させて、目的の生成物を生成することです。反応は通常、適切な触媒の存在下、および制御された温度と圧力条件下で行われ、高収率と純度を確保します。
工業生産方法
工業環境では、この化合物の生産は、大規模バッチまたは連続プロセスを伴う場合があります。方法の選択は、必要な生産量、コスト上の考慮事項、環境規制などの要因によって異なります。工業用合成では、通常、高効率触媒や高度な精製技術の使用など、最適化された反応条件を採用して、必要な製品仕様を達成します。
化学反応の分析
反応の種類
N-[(E,2Z)-2-(1-エチル-3-フェニル-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-イリデン)エチリデン]アニリン: は、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、強い酸化剤を使用して酸化して、対応する酸化生成物を生成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: この化合物は、反応条件と置換基の性質に応じて、求電子置換反応と求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、ハロゲン化アルキル、求核剤などの試薬が置換反応で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、特定の反応条件と使用される試薬によって異なります。たとえば、酸化は、酸素含有官能基が追加されたベンゾイミダゾール誘導体を生成する可能性がありますが、還元は、完全に還元されたベンゾイミダゾール化合物を生成する可能性があります。
科学研究アプリケーション
N-[(E,2Z)-2-(1-エチル-3-フェニル-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-イリデン)エチリデン]アニリン: は、次を含む科学研究で幅広い用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: 特に新薬の開発における潜在的な治療用途について検討されています。
産業: 特定の特性を持つ特殊化学薬品や材料の製造に使用されています。
科学的研究の応用
N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
N-[(E,2Z)-2-(1-エチル-3-フェニル-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-イリデン)エチリデン]アニリン の作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合して、それらの活性を調節することで効果を発揮する可能性があります。関与する正確な分子標的と経路は、特定の用途と研究されている生物学的システムによって異なります。
類似の化合物との比較
N-[(E,2Z)-2-(1-エチル-3-フェニル-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-イリデン)エチリデン]アニリン: は、次のような他のベンゾイミダゾール誘導体と比較することができます。
- 1-エチル-3-フェニル-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-オン
- 2-(1-エチル-3-フェニル-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-イリデン)アニリン
これらの化合物は、類似の構造的特徴を共有していますが、特定の置換基と官能基が異なり、化学的および生物学的特性に影響を与える可能性があります。N-[(E,2Z)-2-(1-エチル-3-フェニル-1,3-ジヒドロ-2H-ベンゾイミダゾール-2-イリデン)エチリデン]アニリン の独自性
類似化合物との比較
N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline: can be compared with other benzimidazole derivatives, such as:
- 1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one
- 2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)aniline
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical and biological properties. The uniqueness of This compound
特性
分子式 |
C23H21N3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
(2Z)-2-(1-ethyl-3-phenylbenzimidazol-2-ylidene)-N-phenylethanimine |
InChI |
InChI=1S/C23H21N3/c1-2-25-21-15-9-10-16-22(21)26(20-13-7-4-8-14-20)23(25)17-18-24-19-11-5-3-6-12-19/h3-18H,2H2,1H3/b23-17-,24-18? |
InChIキー |
QECRDNRKWBIEHL-YZVCTNDASA-N |
異性体SMILES |
CCN\1C2=CC=CC=C2N(/C1=C\C=NC3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CCN1C2=CC=CC=C2N(C1=CC=NC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)

![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)







![Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate](/img/structure/B11997860.png)
![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
